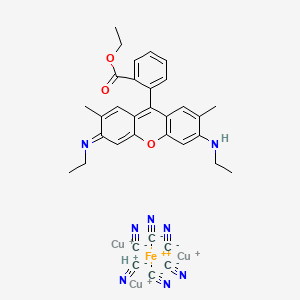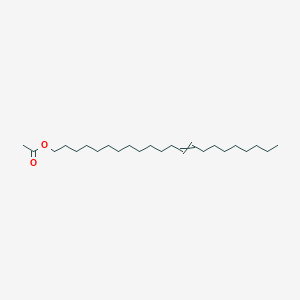
Bovine FGF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bovine Fibroblast Growth Factor (FGF) is a class of polypeptide factors with similar structures that play a crucial role in regulating cell proliferation and differentiation, nutritional metabolism, and neural activity . It is also known as FGF-basic or bFGF . FGF family members are heparin-binding multifunctional proteins involved in various biological processes, including angiogenesis, wound healing, and embryonic development .
Synthesis Analysis
Bovine FGF is produced in E. coli and purified by standard chromatographic techniques .
Molecular Structure Analysis
Bovine FGF is a single-chain polypeptide growth factor . In a study, 22 FGF genes distributed on 15 chromosomes were identified in the Bos taurus genome and clustered into seven subfamilies according to phylogenetic analysis and conservative domains . The FGF genes are highly conserved .
Chemical Reactions Analysis
The FGF genes play a diverse role in the formation of lipid droplets . They are commonly expressed in different tissues, with FGF1, FGF5, FGF10, FGF12, FGF16, FGF17, and FGF20 being highly expressed in adipose tissue . Some FGF genes were differentially expressed before and after adipocyte differentiation .
Physical And Chemical Properties Analysis
Bovine FGF is a potent mitogen for a wide variety of mesoderm- and neuro-ectoderm-derived research material including fibroblasts, vascular and corneal endothelial cells, myoblasts, chondrocytes, osteoblasts, smooth muscle cells, and glial cells . Physicochemical properties observed through ProtParam tool showed notable features of these proteins including in-vitro instability, thermostability, hydrophilicity, and basic nature .
Mechanism of Action
FGF and its receptor (FGFR) play an essential role in the development and maintenance of the nervous system as well as in neuroinflammation and have been shown to improve the survival rate of dopaminergic neurons . The binding of FGF and receptor induces dimerization of FGFR, which makes the protein tyrosine kinase domains close to each other and locate correctly, thus activating the kinase through trans autophosphorylation .
Safety and Hazards
Future Directions
A breakthrough in cellular agriculture, enabling bovine cells to produce their own growth factors, promises significant cost reductions in cultivated meat production . This advancement could lead to affordable, sustainable meat alternatives in supermarkets, with ongoing research focusing on optimization for commercial use and regulatory approval .
properties
CAS RN |
106096-92-8 |
|---|---|
Product Name |
Bovine FGF |
Molecular Formula |
C17H17N5O5 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




